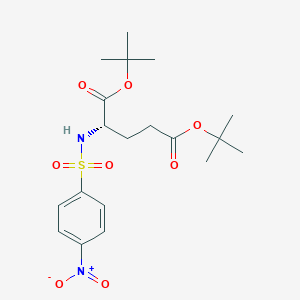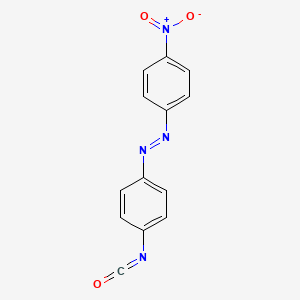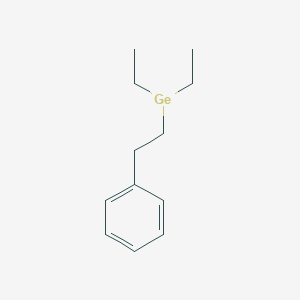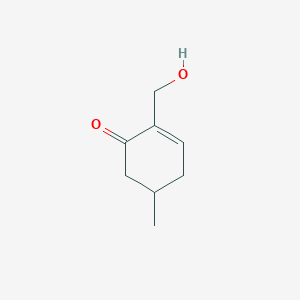
2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- is an organic compound with a unique structure that includes a cyclohexene ring with a hydroxymethyl and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- can be achieved through several methods. One common approach involves the catalytic oxidation of cyclohexene. This process typically uses catalysts such as chromium trioxide or selenium dioxide under controlled conditions to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar catalytic oxidation methods. The process involves the continuous flow of cyclohexene through a reactor containing the catalyst, with careful control of temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex molecules.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and selenium dioxide.
Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include cyclohexanol derivatives, substituted cyclohexenes, and more complex organic molecules depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in addition reactions with nucleophiles. This reactivity is due to the presence of the carbonyl group in the cyclohexene ring, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the hydroxymethyl and methyl groups.
Cyclohex-2-en-1-one: Another analog with a similar structure but different functional groups.
Uniqueness
2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
212554-36-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-2-3-7(5-9)8(10)4-6/h3,6,9H,2,4-5H2,1H3 |
InChI Key |
YLQCENPDKYWBKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C(=O)C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
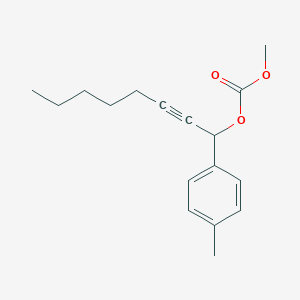
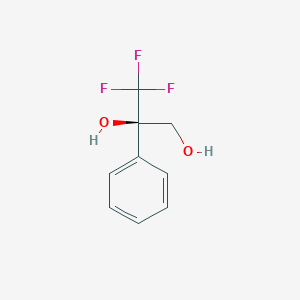
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)
